1-Ethylpyridinium iodide

Übersicht

Beschreibung

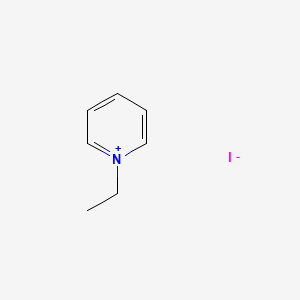

1-Ethylpyridinium iodide is an organic compound with the molecular formula C7H10IN. It is a pyridinium salt, where the pyridine ring is substituted with an ethyl group at the nitrogen atom and an iodide ion as the counterion. This compound is part of a broader class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Wirkmechanismus

Target of Action

1-Ethylpyridinium iodide is a structurally diverse pyridinium salt It’s known that pyridinium salts are common structures in many natural products and bioactive pharmaceuticals .

Mode of Action

In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent i···i interactions (halogen bonding) . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that halometalates of group 15 and 16 elements can form supramolecular associates with di- or polyhalogen fragments . These compounds can be prepared via rather straightforward synthetic approaches .

Result of Action

It’s known that these compounds demonstrate physical properties relevant for potential utilization as light absorbers (narrow band gaps and relatively high thermal decomposition points) .

Action Environment

It’s known that the formation of supramolecular associates with di- or polyhalogen fragments is influenced by halogen···halogen contacts .

Biochemische Analyse

Cellular Effects

It has been found that different pyridinium-based ionic liquids, including 1-Ethylpyridinium iodide, exhibit different reaction behaviors with cellulose . This suggests that this compound may have varying effects on different types of cells and cellular processes.

Molecular Mechanism

In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent I···I interactions (halogen bonding) . This suggests that this compound may exert its effects at the molecular level through similar non-covalent interactions.

Temporal Effects in Laboratory Settings

A study on 1-Ethylpyridinium triflate, another pyridinium salt, showed a high variability of temperature ranges within which freezing and melting occur . This suggests that the effects of this compound may also change over time in laboratory settings.

Vorbereitungsmethoden

1-Ethylpyridinium iodide can be synthesized through a straightforward reaction between pyridine and ethyl iodide. The reaction typically occurs under reflux conditions, where pyridine is reacted with ethyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction proceeds as follows:

C5H5N+C2H5I→C7H10IN

The product, this compound, is then isolated by filtration and purified through recrystallization .

Analyse Chemischer Reaktionen

1-Ethylpyridinium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, to form corresponding pyridinium salts.

Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.

Complex Formation: This compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include halide salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethylpyridinium iodide has several scientific research applications:

Ionic Liquids: It is used as a component in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.

Biomass Conversion: This compound has been studied for its role in the depolymerization and conversion of lignocellulosic biomass into valuable chemicals.

Material Science:

Vergleich Mit ähnlichen Verbindungen

1-Ethylpyridinium iodide can be compared with other pyridinium salts, such as 1-ethylpyridinium chloride and 1-ethylpyridinium bromide. While these compounds share similar structures, their reactivity and applications can differ significantly:

1-Ethylpyridinium Chloride: More effective in dissolving cellulose compared to this compound.

1-Ethylpyridinium Bromide: Partially reacts with cellulose, unlike this compound, which does not react with cellulose at all.

The uniqueness of this compound lies in its specific interactions and applications, particularly in the formation of supramolecular complexes and its role in biomass conversion .

Biologische Aktivität

1-Ethylpyridinium iodide (EPI) is a quaternary ammonium compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHIN and a molecular weight of approximately 232.06 g/mol. The compound features a pyridinium ring substituted with an ethyl group and an iodide ion, which plays a crucial role in its solubility and reactivity.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHIN |

| Molecular Weight | 232.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Key mechanisms include:

- Membrane Interaction : EPI can integrate into cellular membranes, affecting membrane fluidity and permeability.

- DNA Intercalation : Similar to other pyridinium derivatives, EPI may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cell viability.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the growth of breast cancer cells (MCF-7) and other tumor types.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 10-30 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 20-35 |

These findings suggest that EPI could serve as a lead compound for developing new anticancer therapies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of EPI on normal and cancerous cell lines. Results indicate that while EPI is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential for selective targeting.

Study Example: Efficacy in Breast Cancer Models

A recent study evaluated the effects of EPI on MCF-7 breast cancer cells. The results showed that treatment with EPI led to:

- Cell Cycle Arrest : Flow cytometry analysis revealed that EPI induced G2/M phase arrest.

- Apoptosis Induction : Increased levels of apoptotic markers were observed post-treatment, confirming the compound's role in promoting programmed cell death.

Table 3: Summary of Findings from the Breast Cancer Study

| Parameter | Result |

|---|---|

| Cell Cycle Phase Arrest | G2/M |

| Apoptotic Markers | Increased |

| Viability Post-Treatment | Significant decrease |

Eigenschaften

IUPAC Name |

1-ethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRVQSSHFLOXGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049364 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-90-2 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.